molecular formula C7H9ClN2 B8769460 1-(4-chlorophenyl)-1-methylhydrazine

1-(4-chlorophenyl)-1-methylhydrazine

Cat. No. B8769460
M. Wt: 156.61 g/mol
InChI Key: RRNWXJAWRPITPU-UHFFFAOYSA-N
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Patent
US07595320B2

Procedure details

N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine (1.5 g, 4.68 mmol) is placed in 20 mL of tetrahydrofuran with stirring. 5 mL of 5 N hydrochloric acid are added thereto and the solution is then left stirring at a temperature in the region of 50° C. for 16 hours. The aqueous phase is then neutralized with 5 N sodium hydroxide and is then extracted with ethyl acetate. The oil obtained after extraction is purified by chromatography on silica gel, eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume). N-(4-Chlorophenyl)-N-methylhydrazine is thus obtained in the form of a pale yellow oil, 0.53 g (72%). (Rf=0.48. 20/80 EtOAc/heptane (v/v)).
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=[N:14][N:15]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=1)[CH3:16])(C1C=CC=CC=1)C1C=CC=CC=1.Cl.[OH-].[Na+]>O1CCCC1>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([N:15]([CH3:16])[NH2:14])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN(C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution is then left
STIRRING
Type
STIRRING
Details
stirring at a temperature in the region of 50° C. for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The oil obtained
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07595320B2

Procedure details

N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine (1.5 g, 4.68 mmol) is placed in 20 mL of tetrahydrofuran with stirring. 5 mL of 5 N hydrochloric acid are added thereto and the solution is then left stirring at a temperature in the region of 50° C. for 16 hours. The aqueous phase is then neutralized with 5 N sodium hydroxide and is then extracted with ethyl acetate. The oil obtained after extraction is purified by chromatography on silica gel, eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume). N-(4-Chlorophenyl)-N-methylhydrazine is thus obtained in the form of a pale yellow oil, 0.53 g (72%). (Rf=0.48. 20/80 EtOAc/heptane (v/v)).
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=[N:14][N:15]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=1)[CH3:16])(C1C=CC=CC=1)C1C=CC=CC=1.Cl.[OH-].[Na+]>O1CCCC1>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([N:15]([CH3:16])[NH2:14])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN(C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution is then left
STIRRING
Type
STIRRING
Details
stirring at a temperature in the region of 50° C. for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The oil obtained
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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